



Application of Tat-CBD3-A6K in Neuroscience Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tat-cbd3A6K	
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Introduction

Tat-cPE-CBD3-A6K, hereafter referred to as Tat-CBD3-A6K, is a cell-penetrating peptide with significant neuroprotective properties, making it a valuable tool in neuroscience research, particularly in studies of ischemic stroke, excitotoxicity, and neuropathic pain. This peptide is derived from the Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neuronal development and signaling. Tat-CBD3-A6K is a modified version of the CRMP2 calcium channel binding domain 3 (CBD3) peptide, featuring a single amino acid substitution (A6K) that enhances its efficacy. The peptide is fused to the Tat protein transduction domain from HIV, which facilitates its entry into cells, including neurons.

The primary mechanism of action of Tat-CBD3-A6K involves the modulation of calcium channel activity. It has been shown to inhibit N-type (CaV2.2) and T-type voltage-gated calcium channels, as well as N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx.[1][2] By reducing excessive calcium entry into neurons, Tat-CBD3-A6K mitigates the downstream pathological events associated with excitotoxicity, such as neuronal apoptosis and cell death, which are key contributors to brain damage in conditions like ischemic stroke.[3]

Furthermore, related research on peptides that disrupt protein-protein interactions at the postsynaptic density highlights a complementary neuroprotective strategy. Peptides like Tat-N-dimer, which uncouple the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), have also demonstrated significant neuroprotection



in models of stroke by reducing excitotoxic damage.[4] This underscores the therapeutic potential of targeting key protein interaction nodes in excitotoxic signaling cascades.

These application notes provide an overview of the utility of Tat-CBD3-A6K in neuroscience research and detailed protocols for its application in key in vitro and in vivo experimental models.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Tat-CBD3-A6K and related peptides from various experimental studies.

Table 1: In Vitro Efficacy of Tat-CBD3 and Related Peptides

Peptide	Experimental Model	Measured Effect	Quantitative Result
Tat-CBD3	Rat Dorsal Root Ganglion (DRG) Neurons	Reduction in Ca2+ currents	~60% reduction[2]
Tat-CBD3	Rat Cortical Neurons	Inhibition of NMDA- mediated Ca2+ influx	~64% inhibition
Tat-CBD3-A6K	Rat DRG Neurons	Reduction in action potential firing	Significant reduction at 10 μM[1]
ST2-104 (R9-CBD3)	SH-SY5Y cells (glutamate toxicity)	Protection from cell death	Significant protection[3]
ST2-104 (R9-CBD3)	SH-SY5Y cells (glutamate-induced)	Reduction in intracellular Ca2+	Significant decrease[3]

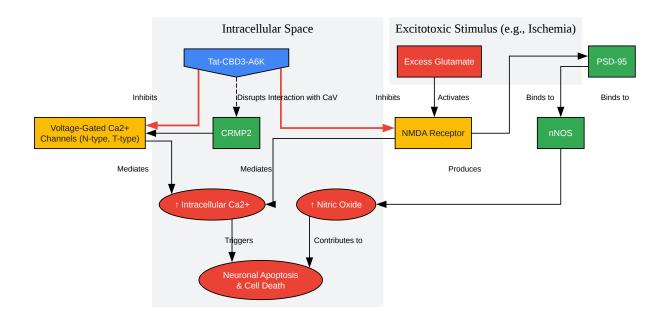
Table 2: In Vivo Efficacy of Tat-CBD3 and Related Peptides



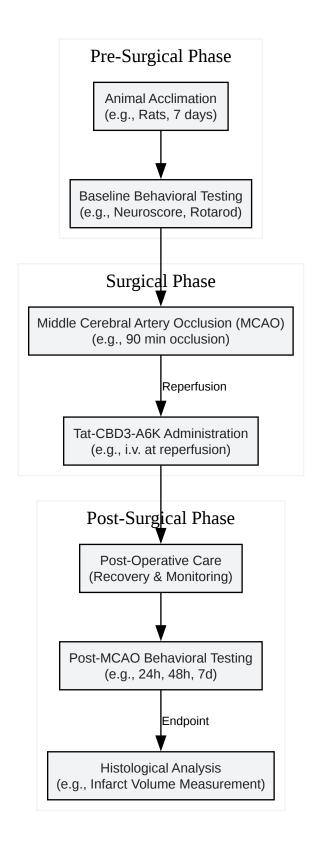
Peptide	Animal Model	Measured Effect	Quantitative Result
ST2-104 (R9-CBD3)	Rat (MCAO model of stroke)	Reduction in infarct volume	Significant reduction[3]
ST2-104 (R9-CBD3)	Rat (MCAO model of stroke)	Improvement in neurological score	Significant improvement[3]
Tat-N-dimer	Mouse (pMCAO model of stroke)	Reduction in infarct volume	~40% reduction[4]
Tat-14-3-3ε	Rat (focal cerebral I/R model)	Reduction in infarct volume	Significant reduction at 10 mg/kg[4]

Signaling Pathways and Experimental Workflows Signaling Pathway of Tat-CBD3-A6K in Neuroprotection









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